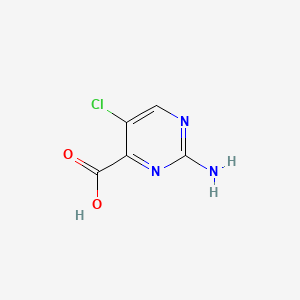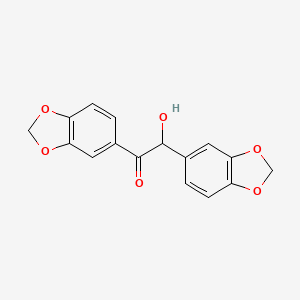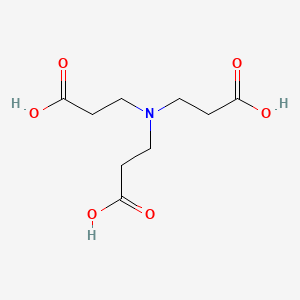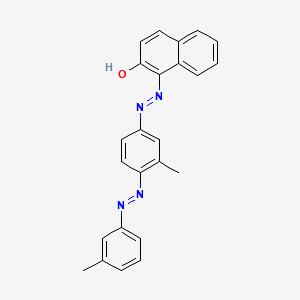![molecular formula C12H11N B1584917 2,3-ジヒドロ-1H-ベンゾ[de]イソキノリン CAS No. 22817-26-1](/img/structure/B1584917.png)
2,3-ジヒドロ-1H-ベンゾ[de]イソキノリン
概要
説明
2,3-Dihydro-1h-benzo[de]isoquinoline is an organic compound with the molecular formula C12H11N It is a bicyclic structure consisting of a benzene ring fused to an isoquinoline ring system
科学的研究の応用
2,3-Dihydro-1h-benzo[de]isoquinoline has several applications in scientific research:
作用機序
Mode of Action
Some studies suggest that derivatives of this compound may have distinct antitumor selectivity against different cancer cell lines .
Result of Action
Some studies suggest that it may have weak to moderate anti-HSV activity , and distinct antitumor selectivity against different cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dihydro-1h-benzo[de]isoquinoline can be synthesized through several methods. One common approach involves the reduction of 1H-benzo[de]isoquinoline using hydrogenation techniques. The reaction typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, the synthesis of 2,3-Dihydro-1h-benzo[de]isoquinoline may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions: 2,3-Dihydro-1h-benzo[de]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can further hydrogenate the compound to form tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitrating agents, halogenating agents.
Major Products:
Oxidation: 1H-benzo[de]isoquinoline-1,3-dione.
Reduction: Tetrahydro derivatives.
Substitution: Nitro, amino, or halogenated derivatives.
類似化合物との比較
1H-benzo[de]isoquinoline: The parent compound from which 2,3-Dihydro-1h-benzo[de]isoquinoline is derived.
1,2,3,4-Tetrahydroisoquinoline: A fully hydrogenated derivative with different chemical properties and applications.
Quinoline and Isoquinoline: Structurally related compounds with distinct chemical behaviors and uses.
Uniqueness: 2,3-Dihydro-1h-benzo[de]isoquinoline is unique due to its partially hydrogenated structure, which imparts specific reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
特性
IUPAC Name |
2,3-dihydro-1H-benzo[de]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6,13H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWCGDRKSOXZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276862 | |
| Record name | 2,3-dihydro-1h-benzo[de]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22817-26-1 | |
| Record name | 2,3-dihydro-1h-benzo[de]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3-dihydro-1H-benzo[de]isoquinoline derivatives interesting for material science applications?
A: These compounds, particularly 1,8-naphthalimide derivatives, exhibit strong fluorescence, making them suitable for various applications. For instance, they have been incorporated into copolymers with methyl methacrylate, yielding materials with intense color and fluorescence resistant to solvent effects [].
Q2: How does the structure of 2,3-dihydro-1H-benzo[de]isoquinoline derivatives influence their fluorescence properties?
A: The presence of specific substituents significantly impacts their fluorescence behavior. For example, incorporating a tetramethylpiperidine (TMP) stabilizer fragment enhances their photostability, making them valuable as fluorescent whitening agents (FWAs) [].
Q3: Are there examples of 2,3-dihydro-1H-benzo[de]isoquinoline derivatives being used as sensors?
A: Yes, a novel 1,8-naphthalimide derivative, BUDIN, has been developed as a ratiometric fluorescent and colorimetric sensor for Cu2+ detection at nanomolar levels. The sensor exhibits a noticeable color change from yellow to blue upon binding with Cu2+, enabling both visual and fluorescence-based detection [].
Q4: How effective are these sensors in real-world applications?
A: BUDIN has demonstrated its effectiveness in detecting Cu2+ in food samples. Smartphone digital imaging studies further validated its practical application as an on-site detection tool for Cu2+, achieving a detection limit of 17.8 μM without requiring sophisticated equipment [].
Q5: Can 2,3-dihydro-1H-benzo[de]isoquinoline derivatives be used to detect other analytes besides metal ions?
A: Yes, a polymer-based sensor utilizing 2-allyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-sulfonyl azide (AISA) has been developed for the specific detection of hydrogen sulfide (H2S) []. This sensor exhibits a turn-on fluorescence response in the presence of H2S, enabling its visualization within living cells.
Q6: What makes this H2S sensor stand out?
A: The PSAISA sensor demonstrates high selectivity for H2S over other biologically relevant species, including HSO3−, SO42−, S2O32−, and cysteine. This selectivity is crucial for accurate H2S detection in complex biological environments [].
Q7: Have 2,3-dihydro-1H-benzo[de]isoquinoline derivatives been explored in the context of solar cell technology?
A: Yes, research has investigated the use of a 2,3-dihydro-1H-benzo[de]isoquinoline derivative, specifically 2-(2-ethylhexyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid (BQ), as a semiconducting surfactant in hybrid solar cells [].
Q8: What are the benefits of using BQ as a surfactant in solar cells?
A: Incorporating BQ as a surfactant in hybrid bulk heterojunction solar cells based on poly[2-methoxy-5-(3′,7′-dimethyloctyloxyl)-1,4-phenylene vinylene] and zinc oxide has been shown to enhance device performance [].
Q9: How does BQ improve the performance of these solar cells?
A: Devices incorporating BQ exhibit significantly lower activation energy compared to those without or with an insulating surfactant, leading to improved charge transport and increased short-circuit current. Impedance spectroscopy further confirms that BQ reduces injection resistance, contributing to the overall performance enhancement [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


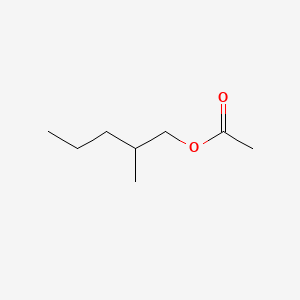
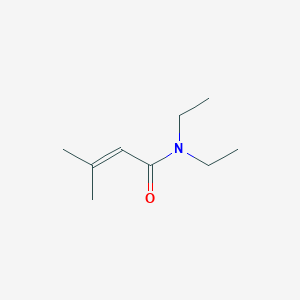
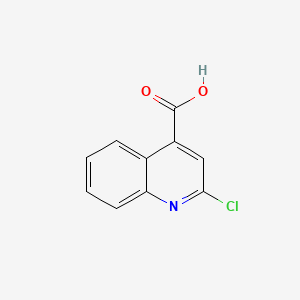

![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)




